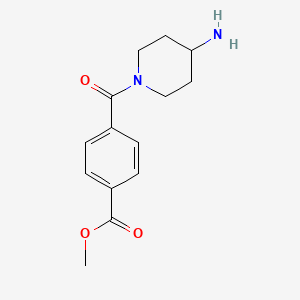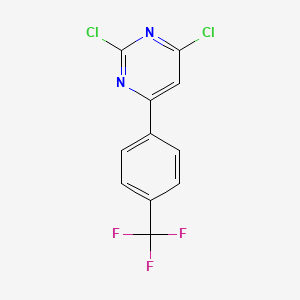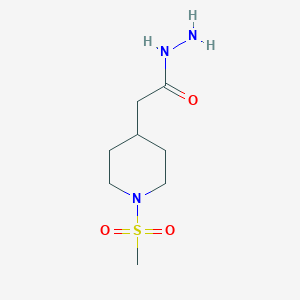
6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is a chemical compound belonging to the class of organic compounds known as tetrahydroquinolines. These compounds are characterized by a fused benzene and pyridine ring system. This particular compound has a methyl group attached to the sixth carbon of the quinoline ring and a hydroxyl group at the third position.
Synthetic Routes and Reaction Conditions:
Reduction of Quinoline Derivatives: One common method involves the reduction of 6-methylquinoline using hydrogen gas in the presence of a palladium or platinum catalyst.
Hydrogenation of 6-Methylquinoline: Another approach is the catalytic hydrogenation of 6-methylquinoline using a metal catalyst such as Raney nickel.
Reductive Amination: This involves the reductive amination of 6-methylquinoline with an appropriate amine and reducing agent.
Industrial Production Methods: Industrial production typically involves large-scale hydrogenation reactions under high pressure and temperature conditions. The choice of catalyst and solvent can vary depending on the desired yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl group into a carbonyl group, forming 6-methyl-1,2,3,4-tetrahydroquinoline-3-one.
Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of simpler derivatives.
Substitution Reactions: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: 6-Methyl-1,2,3,4-tetrahydroquinoline-3-one
Reduction: Various reduced derivatives of the quinoline ring
Substitution: Substituted quinolines with different functional groups
科学的研究の応用
6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of biological systems, including enzyme inhibition and receptor binding studies.
Medicine: It has potential medicinal properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with these targets, influencing their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
1,2,3,4-Tetrahydroquinoline: Lacks the methyl group at the sixth position.
6-Methylquinoline: Similar structure but without the hydroxyl group at the third position.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of both the methyl and hydroxyl groups, which can influence its chemical reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
6-methyl-1,2,3,4-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-10-8(4-7)5-9(12)6-11-10/h2-4,9,11-12H,5-6H2,1H3 |
InChIキー |
YBTBEMSPOXLEGB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NCC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


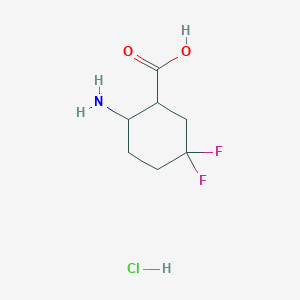
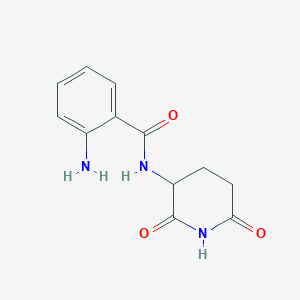
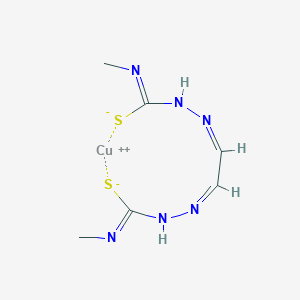
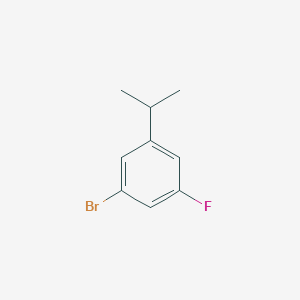
![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
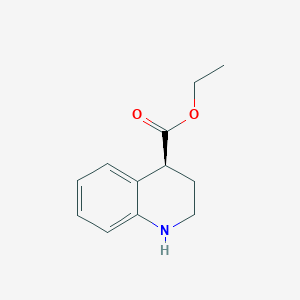

![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)



